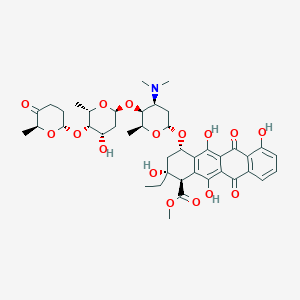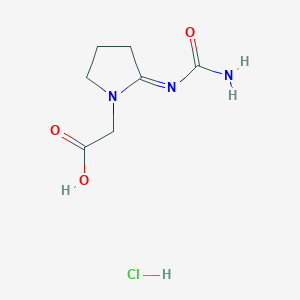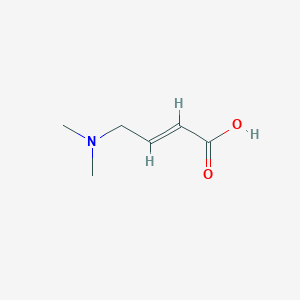
5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a compound with the molecular formula C5H5N3OS . It has a molecular weight of 155.18 g/mol . The compound is also known by other names such as 3-methyl-4-thiocyanatoisoxazol-5-amine and (5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate .
Molecular Structure Analysis
The structure of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . These rings can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate are not available, oxazole derivatives in general are known to interact with various biological systems through weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.18 g/mol, an exact mass of 155.01533297 g/mol, and a monoisotopic mass of 155.01533297 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its topological polar surface area is 101 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic Enaminals 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate plays a role in the synthesis of bicyclic enaminals such as 6-methylidenehexahydro-2H-pyrrolo[2,1-b][1,3]oxazines, 5-methylidenehexahydropyrrolo[2,1-b]oxazoles, and 5-methylidenehexahydropyrrolo[2,1-b]thiazoles. These compounds are formed through the reaction of alk-4-ynals with aliphatic amino alcohols or 2-aminoethanethiol in a system using DMSO-KOH. This process involves the creation of equilibrium mixtures of corresponding imines and monocyclic aminals, followed by 5-exodig-cyclization catalyzed by a superbasic system (Gvozdev, Shavrin, & Nefedov, 2014).
Synthesis of 1,3-Oxazole Derivatives The compound is also involved in the synthesis of 1,3-oxazole derivatives, which show promise in photophysical studies and nonlinear optical behaviors. A study synthesized new 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones and studied their third-order nonlinear optical properties. These derivatives exhibited excellent optical limiting behavior at 532 nm, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Murthy et al., 2013).
Synthesis of Heterocyclic Compounds Furthermore, 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is used in the synthesis of various heterocyclic compounds. These heterocycles are of great interest due to their wide range of properties and the potential to create biologically active substances. The synthesis of S-derivatives of heterocyclic compounds has been explored for their physical, chemical, and biological properties, indicating the significance of these derivatives in the development of drugs and other biologically active substances (Fedotov & Hotsulia, 2021).
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated for the development of novel compounds which show favorable biological activities . The future directions in this field may involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Eigenschaften
IUPAC Name |
(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRWIISVYKWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1SC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587957 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
CAS RN |
140454-86-0 |
Source


|
| Record name | 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)